1-Boc-3-氨基-3-乙基吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

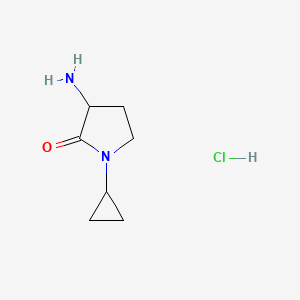

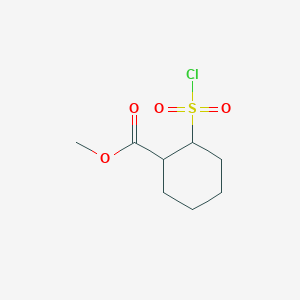

1-Boc-3-amino-3-ethylpyrrolidine, also known as tert-butyl 3-amino-3-ethylpyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.3 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Boc-3-amino-3-ethylpyrrolidine consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

1-Boc-3-amino-3-ethylpyrrolidine is a colorless to yellow liquid . It has a molecular weight of 214.31 and is stored in a refrigerator .科学研究应用

1. Use in Organic Chemistry 1-Boc-3-amino-3-ethylpyrrolidine is often used in the field of organic chemistry . It’s particularly useful in the synthesis of multifunctional targets where amino functions often occur .

2. Boc Protection One of the key applications of 1-Boc-3-amino-3-ethylpyrrolidine is in Boc protection . This process involves the conversion of an amino function to tert-butyl carbamate, resulting in a so-called Boc-derivative . This method of protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

3. Green Chemistry Another application of 1-Boc-3-amino-3-ethylpyrrolidine is in green chemistry . It’s used for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This process is carried out in catalyst and solvent-free media under mild reaction conditions .

4. Synthesis of Multifunctional Targets 1-Boc-3-amino-3-ethylpyrrolidine is used in the synthesis of multifunctional targets . This is particularly relevant when amino functions often occur . The product can contain one or two Boc-groups resulting from dual protection of amines and amides .

5. Facilitated Cleavage The compound is also used in cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen . This is a unique property of primary amines .

6. Drug Discovery Pyrrolidine, a moiety in 1-Boc-3-amino-3-ethylpyrrolidine, is widely represented in natural products, especially in alkaloids isolated from plants or microorganisms . This makes it an interesting resource for the design of new synthetic molecules .

7. Industrial Chemistry 1-Boc-3-amino-3-ethylpyrrolidine can be used in industrial chemistry . The use of 1,3-butadiene, a comparably cheap and abundant raw material for new applications, has attracted more and more interest, specifically in the chemical industry . The present review covers several of the most important homogeneously catalyzed processes and technologies which are currently used or have the potential to produce fine and bulk chemicals from 1,3-butadiene .

8. Material Science In the field of material science, 1-Boc-3-amino-3-ethylpyrrolidine can be used in the development of extreme materials and catalysts . This involves the use of 1-Boc-3-amino-3-ethylpyrrolidine in various chemical reactions to produce materials with unique properties .

9. Catalysis 1-Boc-3-amino-3-ethylpyrrolidine can also be used in catalysis . This involves the use of 1-Boc-3-amino-3-ethylpyrrolidine as a catalyst in various chemical reactions to increase the rate of reaction .

安全和危害

未来方向

Pyrrolidine, the core structure of 1-Boc-3-amino-3-ethylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

属性

IUPAC Name |

tert-butyl 3-amino-3-ethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-11(12)6-7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPFYHXWIXUZJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(C1)C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701191811 |

Source

|

| Record name | 1,1-Dimethylethyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-amino-3-ethylpyrrolidine | |

CAS RN |

1158758-60-1 |

Source

|

| Record name | 1,1-Dimethylethyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158758-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-amino-3-ethyl-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)